molecular formula C18H15ClN2O4 B5019571 3-(4-chlorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-imidazolidinedione

3-(4-chlorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-imidazolidinedione

Cat. No. B5019571
M. Wt: 358.8 g/mol
InChI Key: LDOGVHJRHCIGKZ-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound 3-(4-chlorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-imidazolidinedione, also known as CBHMB, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and cell damage. This compound has also been shown to inhibit the activity of certain transcription factors, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-chlorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-imidazolidinedione in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and properties. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for research on 3-(4-chlorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-imidazolidinedione. One area of interest is the development of this compound-based therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the anticancer and neuroprotective effects of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

3-(4-chlorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-imidazolidinedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis of this compound involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 4-chlorobenzylamine to form the corresponding Schiff base. The Schiff base is then reacted with 2,4-thiazolidinedione to obtain this compound.

Scientific Research Applications

3-(4-chlorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-imidazolidinedione has shown potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, anti-inflammatory, and antioxidant properties. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-25-16-7-4-12(9-15(16)22)8-14-17(23)21(18(24)20-14)10-11-2-5-13(19)6-3-11/h2-9,22H,10H2,1H3,(H,20,24)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOGVHJRHCIGKZ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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